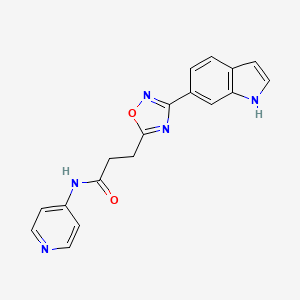
(2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-6-(2-oxopropoxy)-2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one” is a mouthful, but let’s break it down. This compound belongs to the class of benzofuran derivatives. Its chemical structure consists of a benzofuran ring fused with a benzylidene moiety and an oxopropoxy side chain. The “2E” in the name indicates the E-isomer configuration of the double bond in the benzylidene group.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the condensation of 2,3,5-trimethoxybenzaldehyde with 2-oxopropyl acetate under basic conditions. The reaction proceeds via an aldol condensation, followed by cyclization to form the benzofuran ring. The E-isomer is favored due to steric effects.
Reaction Conditions:Reagents: 2,3,5-trimethoxybenzaldehyde, 2-oxopropyl acetate, base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol, methanol)
Temperature: Room temperature
Mechanism: Aldol condensation followed by cyclization
Industrial Production: While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The benzylidene group can undergo oxidation to form the corresponding benzoic acid derivative.
Reduction: Reduction of the carbonyl group in the oxopropoxy side chain yields the alcohol.
Substitution: The methoxy groups on the benzofuran ring are susceptible to nucleophilic substitution reactions.
Oxidation: KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄
Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)
- Oxidation: 2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-carboxylic acid
- Reduction: 2-(2,3,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-ol
- Substitution: Various derivatives with modified methoxy groups
Wissenschaftliche Forschungsanwendungen
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology:Antioxidant Properties: The compound’s methoxy groups contribute to its antioxidant activity.
Cytotoxicity: Investigated for potential anticancer effects.
Antimicrobial Activity: Studied for its antibacterial and antifungal properties.
Neuroprotective Effects: Some studies suggest neuroprotective potential.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals or agrochemicals.
Wirkmechanismus
The exact mechanism remains elusive, but its antioxidant properties and potential interactions with cellular pathways contribute to its effects.
Vergleich Mit ähnlichen Verbindungen
This compound’s unique combination of benzofuran, benzylidene, and oxopropoxy groups sets it apart. Similar compounds include benzofuran derivatives with varying substituents.
: Example reference. : Another reference. : Yet another reference.
Eigenschaften
Molekularformel |
C21H20O7 |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(2E)-6-(2-oxopropoxy)-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H20O7/c1-12(22)11-27-14-5-6-16-17(9-14)28-18(20(16)23)8-13-7-15(24-2)10-19(25-3)21(13)26-4/h5-10H,11H2,1-4H3/b18-8+ |
InChI-Schlüssel |
VUQRXJLVWVAFTL-QGMBQPNBSA-N |
Isomerische SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)OC)OC)OC)/O2 |
Kanonische SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC(=C3)OC)OC)OC)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-cyclopentyl-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12164132.png)
![2-methoxy-N-(naphthalen-1-yl)-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12164139.png)


![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12164164.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12164165.png)
![N-(2-ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12164179.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12164183.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12164187.png)

![2-[(4-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12164199.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B12164207.png)
![(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B12164209.png)
![N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B12164223.png)
